molecular formula C18H19BrN2O4S B14154951 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide CAS No. 381693-66-9

3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide

Katalognummer: B14154951
CAS-Nummer: 381693-66-9
Molekulargewicht: 439.3 g/mol
InChI-Schlüssel: XHYNXSNREBWHIY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a bromine atom, a sulfamoyl group, and a benzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide typically involves multiple steps. One common method includes the bromination of a benzamide precursor, followed by the introduction of the sulfamoyl group through a sulfonation reaction. The final step involves the acylation of the intermediate product with 3-methylbutanoyl chloride under controlled conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Analyse Chemischer Reaktionen

3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein interactions.

    Medicine: Research explores its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and sulfamoyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Vergleich Mit ähnlichen Verbindungen

3-bromo-N-{4-[(3-methylbutanoyl)sulfamoyl]phenyl}benzamide can be compared with other benzamide derivatives, such as:

    4-bromo-N-(4-bromo-3-methylphenyl)benzamide: Similar structure but with different substituents, leading to varied chemical properties and applications.

    N-(4-methoxyphenyl)-3-bromobenzamide: Contains a methoxy group instead of a sulfamoyl group, resulting in different reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

381693-66-9

Molekularformel

C18H19BrN2O4S

Molekulargewicht

439.3 g/mol

IUPAC-Name

3-bromo-N-[4-(3-methylbutanoylsulfamoyl)phenyl]benzamide

InChI

InChI=1S/C18H19BrN2O4S/c1-12(2)10-17(22)21-26(24,25)16-8-6-15(7-9-16)20-18(23)13-4-3-5-14(19)11-13/h3-9,11-12H,10H2,1-2H3,(H,20,23)(H,21,22)

InChI-Schlüssel

XHYNXSNREBWHIY-UHFFFAOYSA-N

Kanonische SMILES

CC(C)CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.